molecular formula C21H19ClN2O5S B11239718 6-chloro-N-(furan-2-ylmethyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

6-chloro-N-(furan-2-ylmethyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11239718
M. Wt: 446.9 g/mol
InChI Key: HDBSEIFIFUQJKH-UHFFFAOYSA-N
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Description

6-Chloro-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a unique structure that includes a furan ring, a benzoxazine core, and a sulfonyl group, making it a subject of interest for various scientific research applications.

Preparation Methods

The synthesis of 6-chloro-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the benzoxazine core, followed by the introduction of the furan ring and the sulfonyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form different derivatives.

    Reduction: The compound can be reduced to modify its functional groups, potentially altering its biological activity.

    Substitution: The chlorine atom can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Chloro-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: The compound may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. The benzoxazine core and the sulfonyl group play crucial roles in its activity. The compound may bind to enzymes or receptors, inhibiting their function and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other benzoxazine derivatives with different substituents. For example:

    6-Chloro-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide: vs. : The carboxamide group is replaced with a carboxylate group, potentially altering its biological activity.

    6-Chloro-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide: vs. : The carboxamide group is replaced with a sulfonamide group, which may affect its solubility and reactivity.

Properties

Molecular Formula

C21H19ClN2O5S

Molecular Weight

446.9 g/mol

IUPAC Name

6-chloro-N-(furan-2-ylmethyl)-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C21H19ClN2O5S/c1-14-4-7-17(8-5-14)30(26,27)24-13-20(21(25)23-12-16-3-2-10-28-16)29-19-9-6-15(22)11-18(19)24/h2-11,20H,12-13H2,1H3,(H,23,25)

InChI Key

HDBSEIFIFUQJKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=C(C=C3)Cl)C(=O)NCC4=CC=CO4

Origin of Product

United States

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